Cas no 1108-03-8 ((10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren)

(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren structure
1108-03-8 structure
Product Name:(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren
CAS-nummer:1108-03-8
MF:C30H46O2
MW:438.685049533844
CID:2014782
PubChem ID:12723421
Update Time:2025-04-21

(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren Chemische en fysische eigenschappen

Naam en identificatie

    • (10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren
    • 3beta-acetoxy-ergosta-5,7,22t-triene
    • acetic acid ergosteryl ester
    • ergosterol 3-acetate
    • ergosterol acetate
    • ergosteryl acetate
    • Essigsaeure-ergosterylester
    • 3β-O-acetylergosterol
    • 10alpha-Ergosterol acetate,
    • 2T3W3IS80F
    • UNII-2T3W3IS80F
    • 1108-03-8
    • Q27255567
    • Pyrocalciferol acetate [MI]
    • Pyrocalciferol acetate
    • Ergosta-5,7,22-trien-3-ol, acetate, (3.beta.,10.alpha.,22E)-
    • 10-epi-Ergosteryl acetate
    • Ergosta-5,7,22-trien-3-ol, acetate, (3beta,10alpha,22E)-
    • Inchi: 1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1
    • InChI-sleutel: NGEVNHYPVVOXPB-BZNHKEIQSA-N
    • LACHT: O(C(C)=O)[C@H]1CC[C@]2(C)C(=CC=C3[C@@H]2CC[C@]2(C)[C@@H]([C@@H](/C=C/[C@H](C)C(C)C)C)CC[C@H]23)C1

Berekende eigenschappen

  • Exacte massa: 438.349780706g/mol
  • Monoisotopische massa: 438.349780706g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 6
  • Complexiteit: 817
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8
  • Topologisch pooloppervlak: 26.3Ų

(10R)-3c-Acetoxy-10r.13c-dimethyl-17c-((1R:4R)-1.4.5-trimethyl-hexen-(2t)-yl)-(9tH.14tH)-Delta5.7-dodecahydro-1H-cyclopenta[a]phenanthren Gerelateerde literatuur

Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.